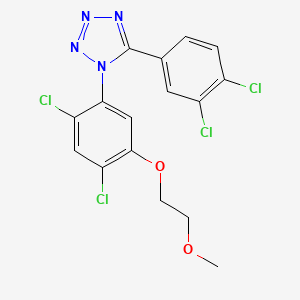

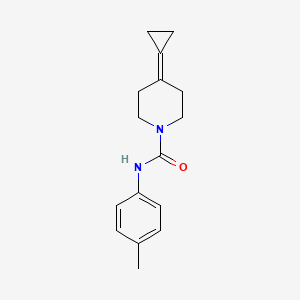

![molecular formula C17H16N2O4S B2380365 (Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 895420-73-2](/img/structure/B2380365.png)

(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan ring could potentially be formed through a Paal-Knorr synthesis or similar method . The imine group could be introduced through a reaction of a primary amine with a carbonyl compound . The thiazole ring could be synthesized through a Hantzsch thiazole synthesis or similar method .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, while the imine group could be hydrolyzed to form a carbonyl group and an amine .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of various derivatives through interactions with different chemical reagents. For example, it has been used in the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting its versatility in producing complex organic structures (Mohamed, 2014).

- This compound also plays a role in the synthesis of new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, showcasing its application in the creation of novel heterocyclic compounds (El-Shehry, El‐Hag, & Ewies, 2020).

Antimicrobial Activity

- Derivatives of this compound have been tested for antimicrobial properties. For instance, benzothiazole-imino-benzoic acid ligands and their metal complexes, derived from similar chemical structures, have demonstrated substantial antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Applications in Drug Synthesis

- The compound has been used in the synthesis of potential antiprotozoal agents, such as imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, indicating its relevance in pharmaceutical research for developing new treatments (Ismail et al., 2004).

Biological and Pharmacological Research

- Some derivatives have shown promising results in inhibiting leukotriene B(4), a compound involved in inflammatory processes, and demonstrated growth inhibitory activity in certain cancer cell lines, highlighting the compound's potential in cancer and inflammation research (Kuramoto et al., 2008).

properties

IUPAC Name |

methyl 2-[6-ethyl-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-3-11-6-7-12-14(9-11)24-17(19(12)10-15(20)22-2)18-16(21)13-5-4-8-23-13/h4-9H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPDLNNESLVTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

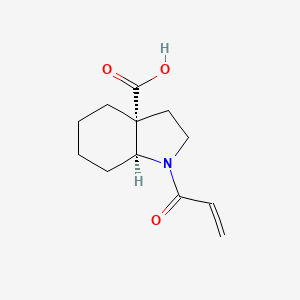

![4-(tert-butyl)-N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2380282.png)

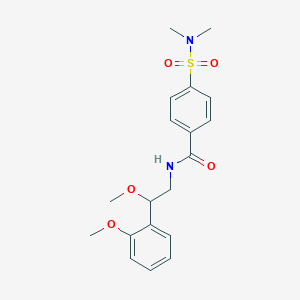

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380287.png)

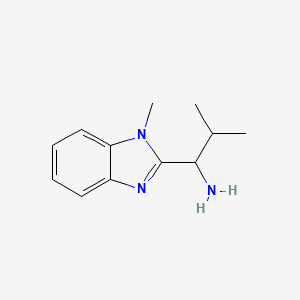

![(3,5-Dimethoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2380289.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2380291.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2380295.png)

![(Z)-8-(furan-2-ylmethyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2380296.png)

![6-(4-Bromophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2380297.png)

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2380299.png)